Cyclopamine-KAAD Exhibits 10- to 20-Fold Higher Potency than Parent Cyclopamine in Ptch⁻/⁻ Cells
Cyclopamine-KAAD demonstrates a 10- to 20-fold increase in potency compared to the parent compound cyclopamine in a Ptch⁻/⁻ cell background [1]. This quantitative enhancement is observed in the inhibition of β-galactosidase expression in p2Ptch-1⁻ cells, a functional readout of Hedgehog pathway activation [1]. Importantly, this potency gain is achieved without an increase in toxicity, as multiple technical datasheets specify the analog inhibits signaling with 'similar or lower toxicity' . The IC50 values across different cellular contexts further illustrate this differential: 20 nM in Shh-LIGHT2 cells, 50 nM in p2Ptch⁻/⁻ cells, and 500 nM in SmoA1-LIGHT cells .
| Evidence Dimension | Inhibition of Hedgehog pathway reporter expression (β-Galactosidase) |
|---|---|
| Target Compound Data | IC50 = 50 nM (in p2Ptch⁻/⁻ cells) |
| Comparator Or Baseline | Cyclopamine (Parent Compound): Potency is 10- to 20-fold lower |
| Quantified Difference | 10- to 20-fold higher potency for Cyclopamine-KAAD |
| Conditions | p2Ptch-1⁻ cells; reporter: β-galactosidase under Ptch1 promoter control |
Why This Matters
This data justifies the procurement of Cyclopamine-KAAD over generic cyclopamine for assays requiring maximal pathway suppression in Patched-deficient backgrounds, offering a quantifiably superior signal-to-noise ratio.
- [1] Chen, J. K., Taipale, J., Young, K. E., Maiti, T., & Beachy, P. A. (2002). Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences, 99(22), 14071-14076. View Source
